N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
N'-(5-Chloro-2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a synthetic organic compound characterized by a complex structure featuring a tetrahydroquinoline core, pyrrolidine, and a substituted phenyl group linked via an ethanediamide (oxalamide) bridge. Key structural attributes include:
- Molecular formula: C₂₆H₃₂ClN₅O₃
- Molecular weight: 522.03 g/mol
- Hydrogen bond donors/acceptors: 3 donors, 6 acceptors
- ChemSpider ID: 922068-69-7 .
The compound’s design integrates pharmacophoric elements common in central nervous system (CNS) targeting agents, such as the tetrahydroquinoline moiety (a bioisostere for indole derivatives) and the pyrrolidine ring, which enhances conformational flexibility and receptor interaction .
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O3/c1-29-11-5-6-17-14-18(7-9-21(17)29)22(30-12-3-4-13-30)16-27-24(31)25(32)28-20-15-19(26)8-10-23(20)33-2/h7-10,14-15,22H,3-6,11-13,16H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXCKWFFMNOUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chloro-Methoxyphenyl Intermediate: This step involves the chlorination and methoxylation of a phenyl ring, often using reagents like thionyl chloride and methanol under controlled conditions.
Synthesis of the Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling with Pyrrolidine: The final step involves coupling the tetrahydroquinoline intermediate with a pyrrolidine derivative, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule.
Substitution: Halogen substitution reactions can occur, particularly at the chloro group, using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares structural motifs with several classes of bioactive molecules (Table 1):
Key Observations :
- The tetrahydroquinoline core in the target compound confers partial aromaticity and rigidity compared to the fully aromatic quinoline in 11c .
- The pyrrolidine ring (5-membered) offers greater conformational flexibility than the 6-membered piperidine/piperazine rings in analogs .
Physicochemical Properties
Notes:
- The higher logP of 11c correlates with its lipophilic dichlorophenyl group, whereas the methoxyphenyl group in the target compound may reduce membrane permeability .
- Solubility differences arise from the ethanediamide linker’s polarity versus the alkylamide chains in analogs .
Pharmacological Activity
While specific activity data for the target compound is unavailable, insights can be drawn from structural analogs:
Biological Activity
N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities. This article reviews its biological activity based on existing literature, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-substituted methoxyphenyl group, a tetrahydroquinoline moiety, and a pyrrolidine derivative. Its molecular formula is with a molecular weight of 345.87 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Growth Inhibition : A related study showed that compounds with similar structural motifs achieved a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines .
| Compound | Cell Line | GI% |
|---|---|---|
| Compound A | HOP-92 (Lung) | 71.8 |
| Compound B | NCI-H460 (Lung) | 66.12 |
| Compound C | ACHN (Renal) | 66.02 |
The biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cancer progression. For example, related derivatives have shown substantial inhibitory efficacy against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), with IC50 values ranging from 0.09 to 1.58 µM for CDK2 and 0.23 to 1.59 µM for TRKA .
In Vitro Studies
In vitro evaluations have demonstrated that the compound can induce apoptosis in cancer cell lines:
- Cell Cycle Arrest : Treatment with the compound led to significant cell cycle arrest in the G0-G1 phase, with treated cell populations increasing to 84.36%, compared to control groups .
Cytotoxicity Assessment
The cytotoxic effects were assessed using renal carcinoma cell lines:
| Compound | IC50 (µM) |
|---|---|
| Compound D | 11.70 |
| Compound E | 19.92 |
These results indicate that the compound has notable cytotoxicity against renal carcinoma cells, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
